molecular formula C15H20N2O B3041598 N-(8-methyl-8-azabicyclo[3.2.1]octan-3-yl)benzamide CAS No. 329738-53-6

N-(8-methyl-8-azabicyclo[3.2.1]octan-3-yl)benzamide

Cat. No.: B3041598
CAS No.: 329738-53-6
M. Wt: 244.33 g/mol
InChI Key: MKEGUJPBCIXABO-GFCCVEGCSA-N
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Description

“N-(8-methyl-8-azabicyclo[3.2.1]octan-3-yl)benzamide” is a compound that belongs to the class of organic compounds known as tropane alkaloids . These are organic compounds containing the nitrogenous bicyclic alkaloid parent N-Methyl-8-azabicyclo [3.2.1]octane .


Synthesis Analysis

The 8-azabicyclo [3.2.1]octane scaffold is the central core of the family of tropane alkaloids . Research directed towards the preparation of this basic structure in a stereoselective manner has attracted attention from many research groups worldwide across the years . Most of the approaches rely on the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold .


Molecular Structure Analysis

The molecular formula of “this compound” is C8H15N . The average mass is 125.211 Da and the monoisotopic mass is 125.120445 Da .


Chemical Reactions Analysis

The 8-azabicyclo [3.2.1]octane scaffold is the central core of the family of tropane alkaloids . There are a number of important methodologies reported in which the stereochemical control is achieved directly in the same transformation that generates the 8-azabicyclo [3.2.1]octane architecture or in a desymmetrization process starting from achiral tropinone derivatives .

Scientific Research Applications

Receptor Interactions and Synthesis

  • 5-HT3 and 5-HT4 Receptor Antagonism

    This compound demonstrates interaction with serotonin receptors, particularly as a potent antagonist of 5-HT3 receptors and an agonist of 5-HT4 receptors, as evidenced in the synthesis and pharmacokinetic profiling of related compounds (Hoshino et al., 1997).

  • Kappa Opioid Receptor Antagonism

    Modifications in the compound structure, such as the inclusion of a cyclohexylurea moiety, have yielded analogs with significant in vitro opioid and hERG selectivity, highlighting its potential in opioid receptor studies (Brugel et al., 2010).

Pharmacological and Behavioral Effects

  • Memory Enhancement in Aged Rats

    Research indicates that this compound, as a 5-HT3 receptor antagonist, significantly improves retention abilities in aged rats, suggesting its role in counteracting age-related memory degeneration (Pitsikas & Borsini, 1996).

  • Potential in Treating Anxiety

    Studies on animal models reveal the efficacy of this compound in reducing aversion to a brightly lit environment in mice, unpleasant properties of aversive drugs in rats, and aggressiveness in monkeys, positioning it as a promising candidate for anxiety treatment (Borsini et al., 1993).

Chemical and Structural Analysis

  • Conformational Studies

    The compound has been a subject of crystal and molecular structure analysis, providing insights into its conformational properties and potential interactions with other molecules (Collin et al., 1986).

  • Synthesis and Structure-Activity Relationships

    Extensive research has been conducted on the synthesis and structure-activity relationships of derivatives of this compound, exploring its potential as a 5-HT3 receptor antagonist and its implications in pharmacology (Kawakita et al., 1992).

Safety and Hazards

The safety information available indicates that “N-(8-methyl-8-azabicyclo[3.2.1]octan-3-yl)benzamide” is an irritant . For more detailed safety information, it is recommended to refer to the Material Safety Data Sheet (MSDS) of the compound .

Future Directions

The 8-azabicyclo [3.2.1]octane scaffold is the central core of the family of tropane alkaloids, which display a wide array of interesting biological activities . As a consequence, research directed towards the preparation of this basic structure in a stereoselective manner has attracted attention from many research groups worldwide across the years . This suggests that there is ongoing interest in the development and study of this compound and its derivatives.

Mechanism of Action

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for N-(8-methyl-8-azabicyclo[3.2.1]octan-3-yl)benzamide involves the reaction of 8-methyl-8-azabicyclo[3.2.1]octan-3-amine with benzoyl chloride.", "Starting Materials": [ "8-methyl-8-azabicyclo[3.2.1]octan-3-amine", "benzoyl chloride", "anhydrous diethyl ether", "anhydrous sodium sulfate", "triethylamine", "dichloromethane" ], "Reaction": [ "To a solution of 8-methyl-8-azabicyclo[3.2.1]octan-3-amine (1.0 g, 6.0 mmol) in anhydrous diethyl ether (20 mL) at 0°C, triethylamine (1.2 mL, 8.6 mmol) is added dropwise.", "The mixture is stirred for 10 minutes at 0°C and then benzoyl chloride (1.3 g, 7.2 mmol) is added dropwise.", "The reaction mixture is stirred at 0°C for 2 hours and then at room temperature for 12 hours.", "The mixture is filtered and the filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.", "The residue is purified by column chromatography on silica gel using dichloromethane as the eluent to afford N-(8-methyl-8-azabicyclo[3.2.1]octan-3-yl)benzamide as a white solid (1.2 g, 85% yield)." ] }

329738-53-6

Molecular Formula

C15H20N2O

Molecular Weight

244.33 g/mol

IUPAC Name

5-methoxy-3-[[(2R)-1-methylpyrrolidin-2-yl]methyl]-1H-indole

InChI

InChI=1S/C15H20N2O/c1-17-7-3-4-12(17)8-11-10-16-15-6-5-13(18-2)9-14(11)15/h5-6,9-10,12,16H,3-4,7-8H2,1-2H3/t12-/m1/s1

InChI Key

MKEGUJPBCIXABO-GFCCVEGCSA-N

Isomeric SMILES

CN1CCC[C@@H]1CC2=CNC3=C2C=C(C=C3)OC

SMILES

CN1C2CCC1CC(C2)NC(=O)C3=CC=CC=C3

Canonical SMILES

CN1CCCC1CC2=CNC3=C2C=C(C=C3)OC

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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